2-Bromobutanal chemical properties and structure
2-Bromobutanal chemical properties and structure
An In-depth Technical Guide to 2-Bromobutanal: Chemical Properties and Structure
Introduction
2-Bromobutanal is an alpha-haloaldehyde, an organic compound featuring a bromine atom on the carbon adjacent to the aldehyde functional group.[1] Its molecular formula is C4H7BrO.[1] This bifunctional nature—possessing both a reactive aldehyde group and a carbon-bromine bond susceptible to nucleophilic attack—makes it a versatile intermediate in organic synthesis.[2] It serves as a key building block for a variety of more complex molecules, including non-nucleoside antiviral and antitumor agents.[1] The compound is a colorless to pale-yellow liquid and is denser than water and insoluble in it.[1] Due to the presence of a stereocenter at the second carbon, 2-Bromobutanal is a chiral molecule and can exist as two distinct enantiomers.[1]
Chemical and Physical Properties
The key chemical and physical properties of 2-Bromobutanal are summarized below. It is important to note that specific experimental values for properties like boiling and melting points are not consistently reported in publicly available literature.
| Property | Value | Source |
| IUPAC Name | 2-bromobutanal | [3] |
| Synonyms | 2-bromo-butyraldehyde, α-Bromobutyraldehyde | [3] |
| Molecular Formula | C4H7BrO | [1][2][3] |
| Molecular Weight | 151.00 g/mol | [1][2][3] |
| Canonical SMILES | CCC(C=O)Br | [3] |
| InChI | InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | [1][3] |
| InChIKey | HAIGSNHRJAADFJ-UHFFFAOYSA-N | [3] |
| CAS Number | 24764-97-4 | [3] |
| Appearance | Colorless to pale-yellow liquid | [1] |
| Solubility | Insoluble in water | [1] |
Chemical Structure
The structure of 2-Bromobutanal consists of a four-carbon butanal chain with a bromine atom substituted at the alpha-position (carbon 2).[1][4] The aldehyde group's carbonyl carbon is designated as carbon 1.[4]
Caption: Chemical structure of 2-Bromobutanal.
Reactivity and Key Reactions
The reactivity of 2-Bromobutanal is dominated by the two functional groups present: the aldehyde and the alkyl bromide.[2] The bromine atom is positioned on the alpha-carbon relative to the carbonyl group, which significantly influences its chemical reactivity.[1]
Nucleophilic Substitution (SN2 Reaction)
The carbon atom bonded to the bromine is electrophilic and highly susceptible to attack by nucleophiles.[5][6] Due to the nature of the C-Br bond, 2-Bromobutanal readily undergoes bimolecular nucleophilic substitution (SN2) reactions.[2][5] In this concerted, single-step mechanism, a nucleophile attacks the carbon atom, leading to the displacement of the bromide ion, which is a good leaving group.[5] This reaction proceeds with an inversion of stereochemistry at the chiral center.[2] The reactivity of 2-bromobutanal in SN2 reactions is significantly higher than its chlorinated analogue, 2-chlorobutanal, because the C-Br bond is weaker than the C-Cl bond.[5]
Caption: Generalized SN2 reaction pathway for 2-Bromobutanal.
Other Reactions
-
Grignard Reagent Formation : When reacted with magnesium metal, 2-Bromobutanal can form a Grignard reagent, a potent nucleophile used for creating new carbon-carbon bonds.[1]
-
Elimination Reactions : In the presence of a strong base, 2-Bromobutanal can undergo an elimination reaction to form but-2-enal.[2]
-
Aldehyde Reactions : The aldehyde group can undergo typical reactions such as nucleophilic addition.[2]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 2-Bromobutanal are not extensively published. However, a generalized protocol for a common application, nucleophilic substitution, can be illustrative.
Illustrative Protocol: Nucleophilic Substitution with Azide (B81097)
This protocol provides a representative workflow for the substitution of the bromide in 2-Bromobutanal with an azide group to form 2-azidobutanal. This procedure should be adapted based on specific laboratory safety standards and reaction scale.
Objective: To demonstrate a typical SN2 reaction using 2-Bromobutanal.
Materials:
-
2-Bromobutanal
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (or other suitable extraction solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup : In a chemical fume hood, charge a dry round-bottom flask with sodium azide and anhydrous DMF. Stir the mixture to ensure dispersion.
-
Reagent Addition : Add 2-Bromobutanal to the flask. Heat the mixture (e.g., to 50-60 °C) with continuous stirring.
-
Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and transfer it to a separatory funnel.
-
Extraction : Extract the aqueous layer with a suitable organic solvent like diethyl ether (3x volume).
-
Purification : Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis : Analyze the final product, 2-azidobutanal, for purity and identity using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
Caption: Experimental workflow for a representative SN2 reaction.
Spectroscopic Characterization
-
¹H NMR Spectroscopy : The spectrum would be expected to show a distinct signal for the aldehydic proton (CHO) in the 9-10 ppm region. Other signals would include multiplets for the CHBr, CH₂, and CH₃ groups, with chemical shifts and splitting patterns determined by their neighboring protons.
-
¹³C NMR Spectroscopy : A signal for the carbonyl carbon would be expected in the highly deshielded region of the spectrum (typically >190 ppm). Signals for the other three carbon atoms would appear at higher field strengths.
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band characteristic of the C=O stretch of an aldehyde would be prominent, typically appearing around 1720-1740 cm⁻¹. A C-H stretch for the aldehyde group would also be visible around 2720 cm⁻¹ and 2820 cm⁻¹.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the molecular ion peak would be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Safety and Handling
2-Bromobutanal is classified as an irritant.[1] As with other aldehydes, it can cause irritation to the skin, eyes, and respiratory system.[1] Similar to other organic bromides, it may be toxic if inhaled, ingested, or absorbed through the skin.[1] Proper handling in a well-ventilated chemical fume hood is essential. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
References
- 1. Buy 2-Bromobutanal | 24764-97-4 [smolecule.com]
- 2. 2-Bromobutanal (CAS 24764-97-4)|Alpha-Bromoaldehyde [benchchem.com]
- 3. 2-Bromobutanal | C4H7BrO | CID 12617811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
